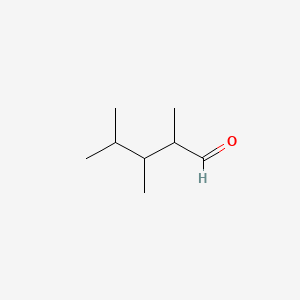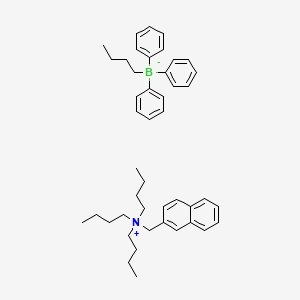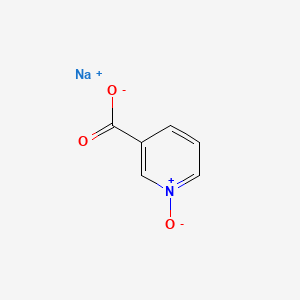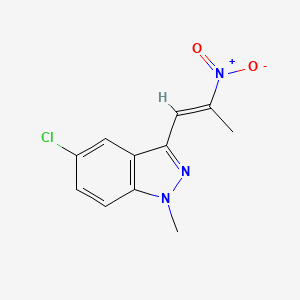
Benzenesulfonamide, N-(4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenesulfonamide, N-(4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-methyl- is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes a benzenesulfonamide group attached to an anthracene derivative. The presence of bromine and amino groups in its structure makes it a versatile compound for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-methyl- typically involves multiple steps. One common method starts with the nitration of anthraquinone to produce 1-nitroanthraquinone. This step is crucial as it sets the stage for further modifications. The nitration process is carefully controlled to achieve a 35-45% conversion rate to minimize by-products .
Following nitration, the compound undergoes bromination and amination to introduce the bromine and amino groups, respectively. The final step involves sulfonation to attach the benzenesulfonamide group. Each of these steps requires specific reaction conditions, such as temperature control, use of catalysts, and purification processes to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness. High-performance liquid chromatography (HPLC) is often used to monitor the reaction progress and ensure the quality of the final product .
化学反应分析
Types of Reactions
Benzenesulfonamide, N-(4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine and amino groups make the compound suitable for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can produce hydroquinones. Substitution reactions can introduce a wide range of functional groups, further enhancing the compound’s versatility .
科学研究应用
Benzenesulfonamide, N-(4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-methyl- has numerous applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex organic compounds and dyes.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA.
Industry: It is used in the production of dyes and pigments, particularly C.I.
作用机制
The mechanism of action of Benzenesulfonamide, N-(4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-methyl- involves its interaction with molecular targets such as enzymes and DNA. The compound’s structure allows it to bind to specific sites on these molecules, altering their function and activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of DNA replication .
相似化合物的比较
Similar Compounds
Benzenesulfonamide derivatives: These compounds share the benzenesulfonamide group but differ in their attached functional groups.
Anthracene derivatives: Compounds with similar anthracene structures but different substituents.
Uniqueness
What sets Benzenesulfonamide, N-(4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-methyl- apart is its combination of functional groups, which provides a unique set of chemical and biological properties. The presence of both bromine and amino groups, along with the benzenesulfonamide and anthracene structures, makes it a versatile compound for various applications .
属性
CAS 编号 |
26868-32-6 |
|---|---|
分子式 |
C21H15BrN2O4S |
分子量 |
471.3 g/mol |
IUPAC 名称 |
N-(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H15BrN2O4S/c1-11-6-8-12(9-7-11)29(27,28)24-16-10-15(22)19(23)18-17(16)20(25)13-4-2-3-5-14(13)21(18)26/h2-10,24H,23H2,1H3 |
InChI 键 |
BDJMCMGZOMQUMJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Methylbenzene-1-sulfonyl)-2-[(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13746036.png)




![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate](/img/structure/B13746071.png)
![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B13746076.png)

![3-[9-(2-Carboxyethyl)-20,21-bis(methoxycarbonyl)-15-(1-methoxyethyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid](/img/structure/B13746091.png)


![Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium](/img/structure/B13746117.png)


